molecular formula C8H9ClN2O B14911417 2-((2-Chlorophenyl)amino)acetamide

2-((2-Chlorophenyl)amino)acetamide

Cat. No.: B14911417
M. Wt: 184.62 g/mol
InChI Key: FRQPPPXNFJANBD-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)amino)acetamide is an organic compound that features a chlorinated aromatic ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)amino)acetamide typically involves the reaction of 2-chloroaniline with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures (60-80°C) for several hours. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chlorophenyl)amino)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(2-chloroanilino)acetamide

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)

InChI Key

FRQPPPXNFJANBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)N)Cl

Origin of Product

United States

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